2-Chloro-7-(trifluoromethyl)quinoxaline
Overview
Description
2-Chloro-7-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a quinoxaline ring substituted with a chlorine atom at the second position and a trifluoromethyl group at the seventh position .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . The specific targets can vary depending on the specific derivative and its functional groups.
Mode of Action
Quinoxaline derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group might enhance the lipophilicity of the compound, potentially influencing its interaction with targets .
Biochemical Pathways
Quinoxaline derivatives have been reported to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It has been reported that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.08 , which could influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with quinoxaline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(trifluoromethyl)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroquinoxaline with trifluoromethylating agents. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoxaline oxides or reduced quinoxalines .
Scientific Research Applications
2-Chloro-7-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for treating infections and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoxaline: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and biological activities.
7-(Trifluoromethyl)quinoxaline:
Quinoxaline: The parent compound without any substituents, used as a basic building block in various chemical syntheses.
Uniqueness
2-Chloro-7-(trifluoromethyl)quinoxaline is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties .
Properties
IUPAC Name |
2-chloro-7-(trifluoromethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-4-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIICAUFDSJYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612223 | |
Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883-94-3 | |
Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-7-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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